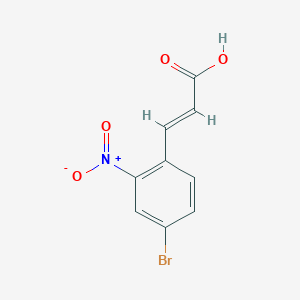
2-Acetoxy-3'-bromobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-3’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . It is an off-white crystalline powder commonly used in organic synthesis. The compound was initially synthesized by R. Lutz et al. in 1979 and has since been extensively used as a photoinitiator.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are various methods for synthesizing 2-Acetoxy-3’-bromobenzophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in the presence of an acid catalyst. Another method involves the reaction of 3-bromoacetophenone with phenol in a Friedel–Crafts acylation process.
Industrial Production Methods
Industrial production methods for 2-Acetoxy-3’-bromobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-bromobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Reduction Reactions: The compound can be reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzophenones.
Oxidation Reactions: The major products formed are oxidized benzophenones.
Reduction Reactions: The major products formed are reduced benzophenones.
Scientific Research Applications
2-Acetoxy-3’-bromobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Used in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-bromobenzophenone involves its ability to act as a photoinitiator. When exposed to light, the compound undergoes a photochemical reaction that generates reactive species, which can initiate polymerization reactions. The molecular targets and pathways involved in this process include the absorption of light by the compound and the subsequent generation of free radicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxybenzophenone
- 3-Bromobenzophenone
- 2-Hydroxy-3’-bromobenzophenone
Uniqueness
2-Acetoxy-3’-bromobenzophenone is unique due to its combination of acetoxy and bromine functional groups, which confer specific reactivity and properties. This makes it particularly useful as a photoinitiator and in various synthetic applications.
Properties
IUPAC Name |
[2-(3-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBNPWXWZISEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641565 |
Source


|
| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-19-1 |
Source


|
| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
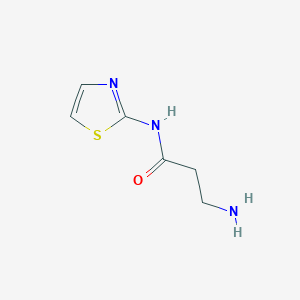
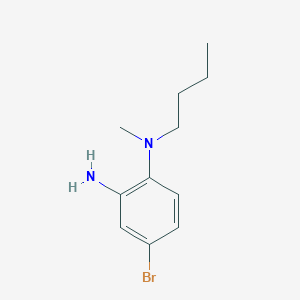

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
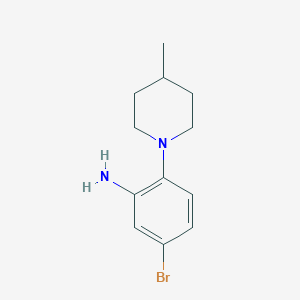
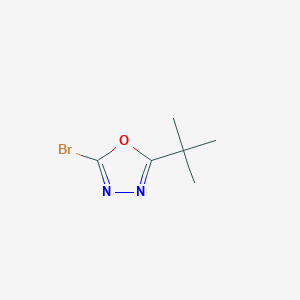


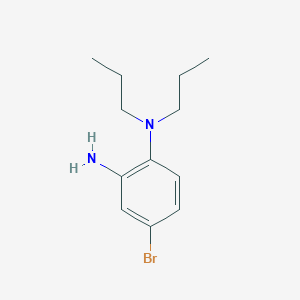

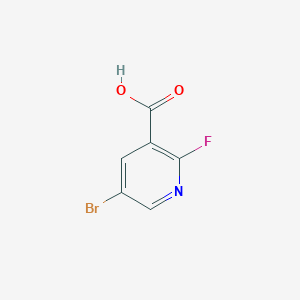
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
